Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate
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Overview
Description
METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring, a dichlorophenoxy group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate in dry acetone.
Formation of the piperidine derivative: The 2,4-dichlorophenoxyacetic acid is then reacted with piperidine in the presence of a suitable base to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with methyl chloroformate to yield METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenoxy group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antitumor properties and as a precursor for the synthesis of various pharmacologically active compounds.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with cellular receptors, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another herbicide with a similar dichlorophenoxy group.
2-(2,4-Dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide: A compound used in the synthesis of heterocyclic compounds.
Uniqueness
METHYL 1-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-PIPERIDINECARBOXYLATE is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17Cl2NO4 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
methyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO4/c1-21-15(20)10-4-6-18(7-5-10)14(19)9-22-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
BRUHNWZACMQCFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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